molecular formula C13H14N2O2 B2555117 N-(1-Acetyl-2,3-dihydroindol-7-yl)prop-2-enamide CAS No. 2195972-58-6

N-(1-Acetyl-2,3-dihydroindol-7-yl)prop-2-enamide

Cat. No. B2555117
CAS RN: 2195972-58-6
M. Wt: 230.267
InChI Key: FTFMGFYIIAOVDD-UHFFFAOYSA-N
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Description

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic compound having broad-spectrum biological activities .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed to synthesize a variety of indole derivatives .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . Its derivatives can have a wide range of physical and chemical properties depending on their specific structures .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. Many indole derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on the specific compound. Some indole derivatives, such as certain synthetic opioids, pose a serious risk of fatal intoxication .

Future Directions

Given the diverse biological activities of indole derivatives and their potential for therapeutic use, there is considerable interest in further exploring these compounds. Future research may focus on synthesizing new indole derivatives, studying their mechanisms of action, and evaluating their therapeutic potential .

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-12(17)14-11-6-4-5-10-7-8-15(9(2)16)13(10)11/h3-6H,1,7-8H2,2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFMGFYIIAOVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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